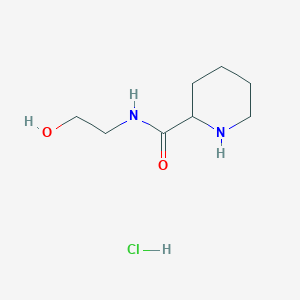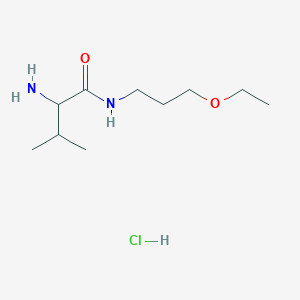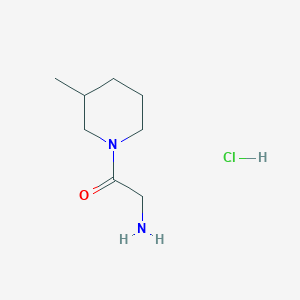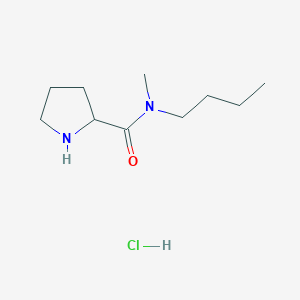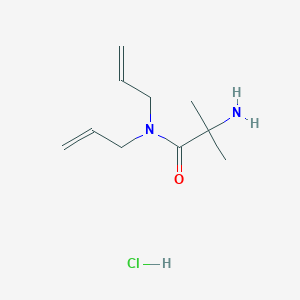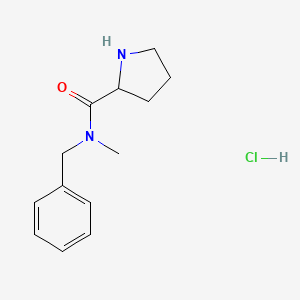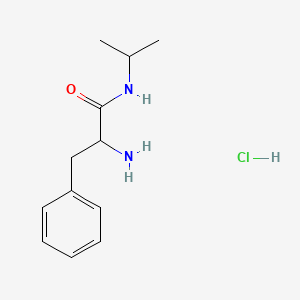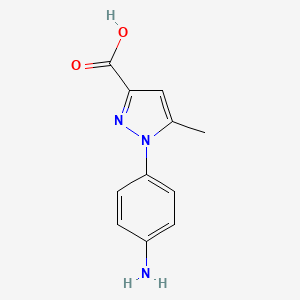
1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, a methyl group, a pyrazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the aminophenyl and methyl groups, and the formation of the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring . The presence of the amino group on the phenyl ring could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water .Wissenschaftliche Forschungsanwendungen
-
Boronic Acids in Sensing Applications
- Application : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
-
4-(4-Aminophenyl)butyric Acid in Various Applications
- Application : 4-(4-Aminophenyl)butyric acid has been employed in various applications. Researchers have utilized it to investigate the impact of drugs on the nervous system, delve into cellular signaling pathways, and explore enzyme-substrate interactions .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Its inclusion has been vital in unraveling the impact of drugs on the nervous system, cellular signaling pathways, and enzyme-substrate interactions .
-
Synthesis and Properties of Novel Polyimides
- Application : Aromatic polyimides (PIs) have been of great interest for a number of applications in microelectronics, automobile, aerospace and other fields as a result of their good thermal stability and chemical resistance, excellent mechanical and electrical properties .
- Methods : A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .
- Results : These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .
-
Boronic Acids for Sensing and Other Applications
- Application : Boronic acids are increasingly utilised in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : Furthermore, the key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Pyrene-based Metal Organic Frameworks
- Application : Pyrene-based metal organic frameworks (MOFs) have shown promising results in several applications; including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications and bio-medical applications .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The discussion of promising results of such MOFs in several applications will be highlighted .
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, inhalation of dust could be a potential hazard. Additionally, the compound could potentially be harmful if swallowed or if it comes into contact with the skin .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKEGLJGZTOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194305 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1261079-60-0 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
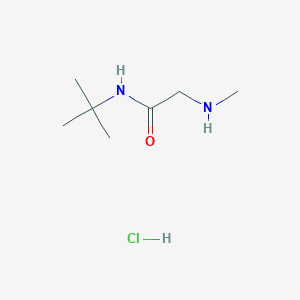
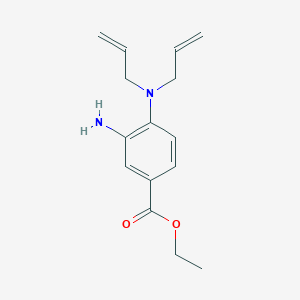
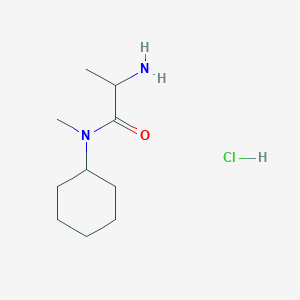

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
